Odorranain-H-RA5 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TMKKSMLLLFFLGTISLSLC |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Odorranain H Ra5 Precursor
Gene Identification and Cloning Strategies for Precursor cDNAs
The journey to understanding the Odorranain-H-RA5 precursor begins with the identification and cloning of its corresponding complementary DNA (cDNA). This process is fundamental to deciphering the amino acid sequence of the precursor protein.
Transcriptional Analysis of Peptide Precursor Genes in Odorrana andersonii
Transcriptional analysis of the skin of Odorrana andersonii has been instrumental in identifying a diverse array of peptide precursors. The skin of this amphibian is a rich source of bioactive peptides, and researchers have utilized techniques like the construction of cDNA libraries to explore this molecular diversity. By randomly selecting and sequencing clones from these libraries, the cDNAs encoding various peptide precursors are identified. This approach has successfully led to the discovery of precursors for peptides such as OA-RD17, OA-VI12, and OA-GL12 from Odorrana andersonii skin. nih.govnih.govportlandpress.com This method of screening a cDNA library constructed from skin secretions is a common and effective strategy for discovering novel peptide precursors in amphibians.
Gene Structure and Organization of Odorranain-H-RA5 Precursor
Based on the common structure of amphibian antimicrobial peptide precursors, the gene encoding the Odorranain-H-RA5 precursor is expected to follow a conserved organization. Typically, these precursors are encoded by a relatively small gene that gives rise to a prepropeptide. This prepropeptide is a single polypeptide chain that contains three distinct domains: an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. For instance, the precursor for the peptide OA-GL12 from Odorrana andersonii is a 58-amino-acid residue protein encoded by a 326 bp mRNA. portlandpress.com Similarly, the precursor for OA-VI12 is a 59-residue prepropeptide. nih.govbioyeargene.com This tripartite structure is a hallmark of amphibian skin peptide precursors and is anticipated for the Odorranain-H-RA5 precursor as well.
Precursor Processing and Maturation Pathways
The transformation of the Odorranain-H-RA5 precursor into the final, active peptide is a multi-step process involving precise enzymatic cleavage and potential post-translational modifications.
Identification of Signal Peptides and Pro-regions
The initial segment of the precursor protein is the signal peptide. This short, hydrophobic sequence directs the nascent polypeptide to the endoplasmic reticulum, marking it for secretion. Following the signal peptide is the pro-region, which is typically acidic in nature. This region is thought to play several roles, including ensuring the correct folding of the mature peptide and keeping it inactive until it is secreted. The presence of a "Frog_antimicrobial_propeptide" domain is a common feature noted in the UniProt database for related peptides, highlighting the conserved nature of this region.
Enzymatic Cleavage Sites and Mechanisms Leading to Mature Peptide
The release of the mature Odorranain-H-RA5 peptide from its precursor is accomplished through the action of specific proteases. These enzymes recognize and cleave at specific sites flanking the mature peptide sequence. In many amphibian peptide precursors, cleavage occurs at canonical proprotein convertase recognition sites, which are typically marked by pairs of basic amino acid residues like arginine (Arg) and lysine (B10760008) (Lys). The removal of the signal peptide and the pro-region liberates the active peptide.
Post-Translational Modifications and their Putative Roles
Following translation and cleavage, the mature peptide can undergo further modifications, known as post-translational modifications (PTMs). While specific PTMs for Odorranain-H-RA5 are not detailed in the provided search results, amphibian peptides are known to feature a variety of modifications. These can include amidation of the C-terminus, which can enhance the peptide's stability and activity, and the formation of disulfide bridges, which are crucial for the three-dimensional structure and function of some peptides. For example, the related peptide OA-VI12 was noted to have no observed post-transcriptional modifications. nih.govbioyeargene.com However, the potential for such modifications exists and would play a significant role in the final biological activity of Odorranain-H-RA5.
Regulation of Odorranain-H-RA5 Precursor Gene Expression
The expression of antimicrobial peptides in amphibian skin is a dynamic process, influenced by a variety of internal and external factors. This regulation ensures that these crucial defense molecules are available when needed to protect the animal from pathogenic threats.
Factors Influencing Expression in Amphibian Skin
The production of AMPs in the granular glands of amphibian skin is a key component of their innate immune system. The expression of the genes encoding these peptides, including presumably the Odorranain-H-RA5 precursor, is influenced by several factors:
Environmental Stimuli and Pathogen Exposure: Amphibian skin is in constant interaction with the environment, making it susceptible to colonization by a wide range of microorganisms. mdpi.com Exposure to pathogens is a primary driver for the synthesis and release of AMPs. It is hypothesized that the presence of specific microbial molecules can trigger signaling pathways that lead to the upregulation of AMP gene expression.
Injury and Stress: Physical injury to the skin or stressful conditions can also induce the release of AMPs from granular glands. mdpi.com This response is likely a protective mechanism to prevent infection in compromised tissue. The release of norepinephrine (B1679862) during a stress response is a known potent stimulator of skin secretion. nih.gov
| Factor | Influence on AMP Expression in Amphibian Skin |
| Pathogen Exposure | Upregulation of gene expression to combat microbial threats. |
| Physical Injury | Induction of peptide release to prevent infection of wounds. |
| Stress | Stimulation of granular gland secretion as a general defense response. |
| Developmental Stage | Changes in the peptide repertoire throughout the frog's life cycle. |
Transcriptional and Translational Control Mechanisms
The biosynthesis of mature AMPs like Odorranain-H-RA5 from a precursor peptide is a multi-step process involving both transcriptional and translational control. Based on studies of other amphibian AMPs, the following mechanisms are likely involved:
Gene Structure and Transcription: The gene encoding the Odorranain-H-RA5 precursor is expected to follow the canonical structure of amphibian AMP genes. This typically includes a signal peptide sequence, an acidic pro-region, and the sequence of the mature peptide. Transcription of this gene would be initiated by the binding of specific transcription factors to promoter regions upstream of the coding sequence. These transcription factors are likely activated by the signaling pathways mentioned in the previous section.
Post-Translational Processing: Following translation of the mRNA into the precursor protein, a series of post-translational modifications are required to produce the active peptide. The N-terminal signal peptide directs the precursor to the endoplasmic reticulum and is subsequently cleaved off. The precursor then transits through the Golgi apparatus, where it is packaged into secretory granules. Within these granules, specific endoproteases recognize and cleave at specific sites, often marked by basic amino acid residues, to release the mature peptide from the acidic pro-region. The acidic pro-region is thought to play a role in preventing the cytotoxic effects of the mature peptide within the host's cells.
Heterologous Expression Systems for Research Applications
The production of AMPs in their native hosts is often not feasible for large-scale research. Therefore, heterologous expression systems are crucial for obtaining sufficient quantities of these peptides for functional studies.
Recombinant Production of Odorranain-H-RA5 Precursor and Mature Peptide (e.g., Pichia pastoris)
The methylotrophic yeast Pichia pastoris is a widely used and effective system for the recombinant production of various proteins, including amphibian AMPs. nih.gov Its advantages include high-density cell growth, the availability of strong and tightly regulated promoters, and the capacity for post-translational modifications. nih.gov
A recent study successfully achieved the recombinant expression of Odorranain-C1, another AMP from the Odorrana genus, in Pichia pastoris. nih.gov This provides a strong precedent for the potential production of Odorranain-H-RA5 using a similar methodology. The general steps for recombinant production in P. pastoris would involve:
Gene Synthesis and Codon Optimization: The DNA sequence encoding the Odorranain-H-RA5 precursor would be synthesized, with its codons optimized for efficient expression in P. pastoris.
Vector Construction: The synthesized gene would be cloned into a suitable P. pastoris expression vector, typically under the control of the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter.
Transformation and Screening: The expression vector would be transformed into P. pastoris cells. Transformants would then be screened for successful integration of the gene and for the highest levels of peptide expression.
Fermentation and Induction: High-density fermentation of the selected clone would be carried out, followed by induction of peptide expression with methanol (B129727).
Purification and Characterization: The secreted peptide would be purified from the culture medium using chromatographic techniques and its identity and purity confirmed by methods such as mass spectrometry and HPLC.
Optimization of Expression for Research Scale Production
To maximize the yield of recombinant Odorranain-H-RA5 for research purposes, several optimization strategies can be employed:
Promoter Selection: While the AOX1 promoter is commonly used, other promoters could be tested to find the optimal expression level.
Secretion Signal: The use of an efficient secretion signal, such as the alpha-mating factor pre-pro signal from Saccharomyces cerevisiae, is crucial for directing the peptide out of the cell and simplifying purification.
Cultivation Conditions: Optimization of fermentation parameters such as temperature, pH, and methanol concentration can significantly impact the yield of the recombinant peptide.
Co-expression of Chaperones: In some cases, the co-expression of molecular chaperones can assist in the proper folding and secretion of the target peptide.
| Parameter | Optimization Strategy for Recombinant Peptide Production in Pichia pastoris |
| Gene Sequence | Codon optimization for the host organism. |
| Expression Vector | Selection of a strong and tightly regulated promoter (e.g., AOX1). |
| Secretion | Use of an efficient secretion signal (e.g., alpha-mating factor). |
| Fermentation | Optimization of temperature, pH, and inducer concentration. |
| Host Strain | Screening for high-expressing clones. |
Structural Biology and Biophysical Characterization of Odorranain H Ra5
Methodologies for Determining Peptide Structure
Several powerful techniques are employed to determine the structure of peptides. These methods provide insights into the peptide's conformation in solution, its secondary structure content, and its atomic arrangement in a crystalline state.
NMR spectroscopy is a primary tool for determining the high-resolution, three-dimensional structure of peptides in a solution that mimics their physiological environment. This technique relies on the magnetic properties of atomic nuclei. By analyzing the interactions between nuclei, a set of distance and dihedral angle restraints can be generated. These restraints are then used to calculate a family of structures consistent with the experimental data, providing a detailed picture of the peptide's conformational dynamics in solution. For a peptide precursor like Odorranain-H-RA5, NMR would be invaluable in defining the fold of the mature peptide and any potential structural elements within the precursor sequence.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides. This technique measures the differential absorption of left and right-handed circularly polarized light. The resulting spectrum has characteristic features for different secondary structural elements. For instance, alpha-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. Beta-sheets and random coil conformations also have distinct spectral signatures. CD spectroscopy would be a key initial step to determine if Odorranain-H-RA5 adopts a defined secondary structure, such as an alpha-helix, which is common for many antimicrobial peptides.
X-ray crystallography provides the highest resolution view of a molecule's structure, but it requires the molecule to be in a crystalline form. In this method, a beam of X-rays is diffracted by the ordered array of molecules in a crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined. While technically challenging for some peptides, a crystal structure of Odorranain-H-RA5 would offer a static, atomic-level snapshot of its conformation, which would be highly complementary to the dynamic information obtained from NMR.
Identification of Key Structural Motifs and Their Contributions to Function
The biological activity of antimicrobial peptides is often dictated by specific structural motifs. These include particular secondary structures and stabilizing covalent bonds.
Many antimicrobial peptides, including some from the Odorranain family, are known to adopt an alpha-helical conformation, particularly when interacting with microbial membranes. This amphipathic helical structure, with distinct hydrophobic and hydrophilic faces, is crucial for their ability to disrupt bacterial cell membranes. The hydrophobic face interacts with the lipid core of the membrane, while the cationic residues on the hydrophilic face interact with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.
Amphipathicity and Charge Distribution
Antimicrobial peptides, including those in the odorranain family, typically exhibit an amphipathic structure. This dual nature, possessing both hydrophobic and hydrophilic regions, is fundamental to their biological activity. It is anticipated that the Odorranain-H-RA5 peptide precursor would adopt a secondary structure, such as an alpha-helix, that spatially segregates its hydrophobic and charged amino acid residues.
The distribution of charged residues is critical for the initial interaction with microbial membranes. Cationic residues, such as lysine (B10760008) and arginine, would likely be positioned on one face of the molecule, creating a positively charged surface. This allows for electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides. The theoretical charge distribution of such a peptide is a key determinant of its selective toxicity towards microbes over host cells.
Biophysical Studies of Membrane Interaction Dynamics
The mechanism of action for most antimicrobial peptides involves direct interaction with and disruption of microbial cell membranes. The following subsections outline the expected biophysical processes, which would require experimental validation for Odorranain-H-RA5.
Electrostatic Interactions with Model Membranes
The initial step in the interaction of a cationic antimicrobial peptide like the putative Odorranain-H-RA5 with a target cell is governed by electrostatic forces. These peptides are drawn to the anionic surfaces of bacterial membranes. Biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity of the peptide to model membranes of varying lipid compositions, mimicking bacterial and mammalian cell surfaces. The strength of this initial electrostatic binding is a key factor in the peptide's efficacy and selectivity.
Hydrophobic Interactions and Membrane Insertion
Following the initial electrostatic attraction, the hydrophobic face of the amphipathic peptide interacts with the lipid acyl chains within the membrane bilayer. This interaction is thermodynamically favorable and drives the insertion of the peptide into the membrane core. The degree of hydrophobicity and the arrangement of hydrophobic residues in the Odorranain-H-RA5 precursor would dictate the depth and orientation of its insertion into the lipid bilayer. Techniques like fluorescence spectroscopy, using environmentally sensitive probes, could monitor this insertion process.
Mechanisms of Membrane Destabilization and Pore Formation
Upon insertion, antimicrobial peptides disrupt the integrity of the cell membrane, leading to cell death. Several models describe this process, including the "barrel-stave," "toroidal pore," and "carpet" models. The specific mechanism employed by Odorranain-H-RA5 would depend on its concentration, secondary structure, and the lipid composition of the target membrane. In the barrel-stave model, peptides aggregate to form a transmembrane pore with a hydrophilic core. In the toroidal pore model, the peptides and lipid headgroups bend to line the pore. The carpet model involves a detergent-like disruption of the membrane without the formation of discrete pores. Differentiating between these models would necessitate techniques like neutron scattering, solid-state NMR, and atomic force microscopy.
Liposome (B1194612) Leakage Assays and Membrane Potential Studies
To experimentally verify membrane disruption, liposome leakage assays are commonly performed. These assays utilize artificial lipid vesicles (liposomes) loaded with a fluorescent dye. The addition of an effective antimicrobial peptide, such as the presumed Odorranain-H-RA5, would cause the membrane to become permeable, leading to the release of the dye and a measurable increase in fluorescence.
Mechanisms of Action of Odorranain H Ra5
Cellular Targets and Modes of Antimicrobial Activity
There is no information identifying the specific cellular targets of the Odorranain-H-RA5 peptide precursor.
No studies were found that describe the interaction between this compound and microbial membranes or cell walls. Generally, cationic antimicrobial peptides are attracted to the negatively charged components of microbial cell envelopes, but the specific binding characteristics of Odorranain-H-RA5 have not been documented. frontiersin.org
The ability of the this compound to permeabilize and disrupt microbial membrane integrity has not been experimentally verified. Studies on other Odorranain peptides, like Odorranain-C1, have shown they can cause membrane rupture leading to cell death, but this cannot be directly attributed to the -H-RA5 precursor without specific evidence. nih.gov
There is no research available on the potential intracellular targets and pathways that might be affected by the this compound. While some antimicrobial peptides are known to translocate into the cytoplasm and interfere with cellular processes, it is unknown if this is a mechanism employed by Odorranain-H-RA5. nih.gov
Differential Mechanisms Across Microorganism Types
No data is available to describe the differential mechanisms of the this compound against various types of microorganisms.
There are no published minimum inhibitory concentration (MIC) values or mechanistic studies detailing the activity of the this compound specifically against Gram-positive bacteria. The complex cell wall of Gram-positive bacteria presents a significant barrier that antimicrobial peptides must overcome, but the interaction of Odorranain-H-RA5 with this barrier is uncharacterized. frontiersin.orgnih.govnih.gov
Similarly, the activity and mechanism of the this compound against Gram-negative bacteria have not been reported. The outer membrane of Gram-negative bacteria is a primary obstacle for antimicrobial peptides, and how or if Odorranain-H-RA5 overcomes this structure is unknown. nih.gov
Methodologies for Mechanistic Elucidation
To understand the precise mechanisms by which peptides like Odorranain-H-RA5 exert their antimicrobial effects, a variety of advanced scientific techniques are employed. These methodologies allow researchers to visualize and quantify the damage inflicted upon fungal cells.
Fluorescence Microscopy for Membrane Visualization
Fluorescence microscopy is a powerful tool for observing the interaction between antimicrobial peptides and fungal cell membranes in real-time. This technique utilizes fluorescent dyes to label either the peptide or specific components of the fungal cell. For example, a fluorescently labeled Odorranain-H-RA5 could be tracked as it binds to and localizes on the surface of fungal cells.
Furthermore, dyes that indicate membrane integrity, such as propidium (B1200493) iodide (PI), are commonly used. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. However, if the peptide creates pores or disrupts the membrane, PI can enter the cell, bind to DNA, and emit a strong red fluorescence. This provides clear visual evidence of membrane permeabilization.
Electron Microscopy (TEM, SEM) for Cellular Damage Assessment
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) offer high-resolution imaging to visualize the morphological changes induced by antimicrobial peptides on fungal cells.
Transmission Electron Microscopy (TEM): TEM allows for the observation of the internal structures of the fungal cell. Studies on related odorranain peptides, such as odorranain-NR, have utilized TEM to reveal the extent of cellular damage. nih.gov Following treatment with the peptide, TEM micrographs can show significant alterations, including the disruption of the cell membrane, vacuolization of the cytoplasm, and leakage of intracellular contents.
Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface of the fungal cells. Treatment with peptides like Odorranain-H-RA5 would be expected to cause visible damage to the cell surface. SEM images can reveal the formation of pores, blebbing of the membrane, and complete cell lysis, providing a clear picture of the peptide's disruptive power.
Flow Cytometry for Membrane Permeabilization and Cell Viability
Flow cytometry is a high-throughput technique that can rapidly analyze thousands of cells, providing quantitative data on membrane permeabilization and cell viability. Fungal cells are treated with the peptide and then stained with fluorescent dyes like PI and SYTO 9.
SYTO 9: This green fluorescent dye can penetrate the membranes of both live and dead cells.
Propidium Iodide (PI): This red fluorescent dye can only enter cells with compromised membranes.
By analyzing the fluorescence of individual cells, a population can be categorized into live cells (green fluorescence), dead cells (red fluorescence), and cells in intermediate stages of damage. This allows for a quantitative assessment of the peptide's efficacy in permeabilizing the fungal membrane over time.
Real-time Kinetic Assays of Antimicrobial Action
Real-time kinetic assays are employed to study the dynamics of the antimicrobial action of peptides. These assays can monitor processes like membrane depolarization and leakage of cellular contents as they happen. For instance, using potential-sensitive dyes, the depolarization of the fungal cell membrane can be measured in real-time upon the addition of the peptide. Similarly, the release of fluorescently labeled molecules pre-loaded into vesicles can be monitored to understand the kinetics of pore formation. These assays provide valuable insights into how quickly and efficiently Odorranain-H-RA5 can disrupt the fungal membrane.
Structure Function Relationship Studies and Peptide Engineering
Impact of Amino Acid Sequence on Antimicrobial Efficacy
The arrangement of amino acids in the mature Odorranain-H-RA5 peptide dictates its physicochemical properties, which in turn determine its effectiveness against microbial pathogens.
The antimicrobial action of many AMPs is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The mature Odorranain-H-RA5 sequence, GIFGKILGVGKKVLCGLSGMW, possesses a net positive charge due to the presence of three lysine (B10760008) (K) residues. This cationic nature is fundamental for its initial interaction with and accumulation on the microbial cell surface.
Hydrophobicity is another critical factor that governs the peptide's ability to insert into and disrupt the bacterial membrane. uniprot.org The high proportion of hydrophobic residues—such as Glycine (G), Isoleucine (I), Leucine (B10760876) (L), Valine (V), Phenylalanine (F), Methionine (M), and Tryptophan (W)—in Odorranain-H-RA5 facilitates its partitioning into the lipid bilayer of the membrane. The balance between hydrophobicity and charge is a key determinant of both antimicrobial potency and selectivity towards bacterial over host cells. An optimal ratio allows for effective membrane disruption while minimizing toxicity to mammalian cells, which are typically less negatively charged and have a different lipid composition. Studies on other AMPs have shown that increasing the ratio of hydrophobicity to net positive charge can enhance antimicrobial activity.
| Property | Value/Description |
| Mature Peptide Length | 21 Amino Acids |
| Net Positive Charge (at pH 7) | +3 (from 3 Lysine residues) |
| Key Hydrophobic Residues | I, L, V, F, M, W |
Table 2: Key Physicochemical Properties of Mature Odorranain-H-RA5.
Within the Odorranain-H-RA5 sequence, several residues and potential motifs hold particular significance. The peptide belongs to the Brevinin family, which is often characterized by a "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. Odorranain-H-RA5 contains a single cysteine (C) residue, suggesting that it may not form the canonical intramolecular disulfide bridge typical of many brevinins but could potentially form dimers through an intermolecular disulfide bond.
The presence of specific amino acids like tryptophan (W) is also noteworthy. Tryptophan, with its bulky indole (B1671886) side chain, often plays an anchoring role, positioning the peptide at the membrane-water interface, which is a crucial step for subsequent membrane interaction and penetration. The flanking lysine (K) residues contribute to the amphipathic nature of the peptide, creating a structure with distinct polar (charged) and nonpolar (hydrophobic) faces when it adopts a secondary structure, such as an alpha-helix, upon interacting with a membrane. This amphipathicity is a hallmark of many membrane-active AMPs.
Design and Synthesis of Odorranain-H-RA5 Analogs for Research
To overcome challenges like microbial resistance and to improve therapeutic potential, peptide engineering is a vital research area. The synthesis of analogs of Odorranain-H-RA5 allows for systematic investigation of its structure-activity relationships.
Rational design involves making specific modifications to a peptide's sequence to enhance desired properties. For Odorranain-H-RA5, several principles could be applied:
Enhancing Cationicity: Increasing the net positive charge, for example by substituting neutral amino acids with lysine or arginine, could strengthen the initial electrostatic interaction with bacterial membranes.
Modulating Hydrophobicity: The hydrophobicity can be fine-tuned by replacing certain amino acids. For instance, substituting alanine (B10760859) with the more hydrophobic leucine can increase this property, potentially leading to stronger membrane disruption. uniprot.org However, excessive hydrophobicity can lead to non-specific toxicity. uniprot.org
Improving Amphipathicity: Strategic substitutions can be made to create a more idealized amphipathic helix, which is known to be a key secondary structure for many AMPs. This segregation of charged and hydrophobic residues enhances membrane interaction.
The primary method for producing Odorranain-H-RA5 and its analogs for research purposes is Solid Phase Peptide Synthesis (SPPS). This technique involves building the peptide chain sequentially while the C-terminal end is covalently attached to an insoluble resin support. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group temporarily protects the N-terminus of the growing peptide chain.
The SPPS cycle consists of:
Deprotection: Removal of the Fmoc group from the resin-bound amino acid.
Activation and Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent coupling to the newly freed N-terminus.
Washing: Removal of excess reagents.
This cycle is repeated until the desired sequence is synthesized. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). The crude peptide is then purified, usually by high-performance liquid chromatography (HPLC).
To probe the specific mechanisms of action, targeted amino acid substitutions are invaluable. For Odorranain-H-RA5, substituting the tryptophan (W) residue could elucidate its role in membrane anchoring. Replacing it with an alanine would likely reduce membrane affinity, while replacement with another aromatic residue like phenylalanine could reveal the importance of the indole ring's specific chemical properties.
Another powerful modification is the substitution of key residues with histidine (His). Histidine has a pKa near physiological pH, meaning its charge state is sensitive to the local environment. Replacing a lysine with a histidine could make the peptide's antimicrobial activity pH-dependent, a desirable trait for targeting specific infection sites with lower pH. This substitution can also modulate the peptide-to-membrane binding energy, potentially fine-tuning the balance between antimicrobial efficacy and toxicity.
| Modification Type | Example Substitution in Odorranain-H-RA5 | Research Purpose |
| Charge Modulation | G10K (Glycine to Lysine at position 10) | Increase net positive charge to enhance initial bacterial binding. |
| Hydrophobicity Tuning | L8A (Leucine to Alanine at position 8) | Decrease hydrophobicity to assess its impact on lytic activity and toxicity. |
| Mechanistic Probe | W20A (Tryptophan to Alanine at position 20) | Investigate the role of the tryptophan residue in membrane anchoring. |
| pH-Sensitivity | K11H (Lysine to Histidine at position 11) | Introduce pH-dependent activity and modulate membrane binding energy. |
Table 3: Examples of Targeted Modifications for Engineering Odorranain-H-RA5 Analogs.
Correlation of Structural Features with Biological Activities
A comprehensive understanding of the relationship between the structural elements of the Odorranain-H-RA5 peptide precursor and its biological functions is yet to be established. Research in this area would typically involve correlating specific structural motifs with the peptide's efficacy against various microbial targets.
The formation of an α-helical structure is a common characteristic of many antimicrobial peptides, enabling them to interact with and disrupt microbial membranes nih.gov. Studies on other peptides have demonstrated a clear link between the degree of helicity and the potency of antimicrobial action. However, for the this compound, there is no available research that quantifies its helical content or correlates it with its antimicrobial activity.
Disulfide bridges play a critical role in stabilizing the tertiary structure of many peptides and proteins, which in turn affects their biological activity and stability nih.gov. For antimicrobial peptides, these bridges can be crucial for maintaining a specific conformation required for microbial cell lysis or for resistance to proteolytic degradation. While other Odorranain peptides are known to contain disulfide bridges, no studies have been published that identify or characterize the disulfide bridge pattern of the this compound or its influence on the peptide's stability and antimicrobial function.
Comparative and Evolutionary Biology of Odorranain H Ra5 and Amphibian Amps
Phylogenetic Analysis of Odorranain-H-RA5 and Related Precursors
The evolutionary history of the Odorranain-H-RA5 peptide precursor is intricately woven into the broader tapestry of the Odorranain family and the wider arsenal (B13267) of antimicrobial peptides (AMPs) found in amphibians.
Evolutionary Relationships within the Odorranain Family
The Odorranain family represents a diverse group of antimicrobial peptides primarily identified in the skin secretions of frogs from the Odorrana genus. While a definitive phylogenetic tree pinpointing the exact placement of every Odorranain precursor, including Odorranain-H-RA5, remains a subject of ongoing research, analyses of related Odorranain peptides and other ranid AMPs provide significant insights.
Studies have revealed that the terminology based solely on the species of origin does not always accurately reflect the evolutionary relationships between these peptides. researchgate.net Instead, detailed phylogenetic reconstructions of anuran AMPs have shown a complex history of gene duplication and divergence. frontiersin.org Members of the Odorranain family, such as odorranain-NR, exhibit structural similarities to other amphibian AMP families like the nigrocins, yet possess distinct features, such as an unusual intramolecular disulfide-bridged hexapeptide segment compared to the heptapeptide (B1575542) segment in nigrocins. researchgate.net This suggests a shared ancestry followed by divergent evolution. The presence of various Odorranain peptides, including odorranain-C, -D, -F, -G, -H, and -P1, within the Odorrana genus points to a series of gene duplication events that have given rise to this functionally diverse family. ucm.es The primary structures of some Odorranain peptides from Odorrana ishikawae suggest a close evolutionary relationship with those from other Asian odorous frogs like Odorrana grahami and Odorrana hosii. nih.gov
Comparative Genomics of AMP Genes Across Amphibian Species
The genomes of amphibians, particularly those in the Ranidae family, harbor a remarkable diversity of AMP genes. This diversity is a direct consequence of a long evolutionary history characterized by numerous gene duplication events. researchgate.net Comparative genomic studies indicate that the AMP gene families in hylid and ranid frogs arose in a common ancestor before the divergence of these families and subsequently diversified. researchgate.net
The organization of AMP genes in amphibians often reveals a conserved tripartite structure within the precursor, consisting of a signal peptide, an acidic propiece, and the mature peptide. researchgate.net While the mature peptide region exhibits high variability due to diversifying selection, the signal peptide and propiece regions often show higher levels of conservation, reflecting their essential roles in peptide processing and secretion.
Interactive Data Table: Comparison of Key Features in Amphibian Antimicrobial Peptide Families
| Feature | Odorranain Family | Brevinin Family | Esculentin Family | Ranatuerin Family |
|---|---|---|---|---|
| Primary Genus | Odorrana | Rana | Rana | Rana |
| Typical Structure | Often contains a "Rana box" disulfide bridge | Contains a "Rana box" disulfide bridge | Generally linear, alpha-helical | Contains a "Rana box" disulfide bridge |
| Key Evolutionary Driver | Gene duplication, diversifying selection | Gene duplication, diversifying selection | Gene duplication, diversifying selection | Gene duplication, diversifying selection |
| Noteworthy Members | Odorranain-H-RA5, Odorranain-NR | Brevinin-1, Brevinin-2 | Esculentin-1, Esculentin-2 | Ranatuerin-1, Ranatuerin-2 |
Diversification of Antimicrobial Peptide Structures and Functions
The vast array of antimicrobial peptides in amphibians is a testament to the evolutionary pressures they face. This diversification is driven by a need to combat a constantly evolving microbial world and is achieved through various genetic mechanisms.
Selection Pressures Driving AMP Evolution in Amphibians
The primary driving force behind the evolution of amphibian AMPs is the relentless selection pressure exerted by pathogens. researchgate.net The moist skin of amphibians is a veritable breeding ground for a wide range of microorganisms, necessitating a robust and adaptable chemical defense system. researchgate.net This continuous "evolutionary arms race" between the amphibian host and its microbial adversaries has led to the rapid diversification of AMPs. ucm.esnih.gov
Evidence for this is seen in the signatures of directional selection found in the genes encoding these peptides. ucm.esnih.gov This positive selection favors mutations that result in novel peptide structures with enhanced or altered antimicrobial activity, allowing the host to stay one step ahead of pathogen resistance. The diversity of AMPs within a single frog species, with each animal possessing a unique repertoire of peptides, further underscores this intense selective pressure. imrpress.comimrpress.com
Gene Duplication and Neofunctionalization Events
Gene duplication is a cornerstone of AMP evolution in amphibians. nih.gov The duplication of an ancestral AMP gene provides a redundant copy that is free from the selective constraints of the original gene. This "extra" gene can then accumulate mutations, leading to one of two primary outcomes: subfunctionalization, where the duplicated genes partition the ancestral function, or neofunctionalization, where one of the copies acquires a completely new function. nih.govbiorxiv.org
In the context of amphibian AMPs, neofunctionalization is a key process for generating novel antimicrobial activities. A duplicated AMP gene can evolve to target a different spectrum of pathogens or develop a new mechanism of action. While direct evidence for the neofunctionalization of Odorranain-H-RA5 is still being gathered, the sheer diversity within the Odorranain family strongly suggests that this process has been a major contributor to its evolution. ucm.es The evolution of peptides with dual functions, such as antimicrobial and wound-healing properties, may also be a result of neofunctionalization following gene duplication.
Co-evolutionary Dynamics Between AMPs and Microorganisms
The relationship between amphibian AMPs and microorganisms is a classic example of co-evolution, where each party exerts selective pressures on the other, leading to reciprocal adaptations. researchgate.net As amphibians evolve more potent and diverse AMPs, microorganisms are under pressure to develop resistance mechanisms. harvard.edu
This evolutionary tug-of-war is evident in the high rates of evolution observed in AMP genes. The constant need to overcome microbial resistance drives the rapid diversification of these peptides. For instance, some bacteria may evolve changes in their cell membrane composition to reduce the binding affinity of cationic AMPs. In response, the amphibian host may evolve AMPs with altered charge or hydrophobicity to counteract this resistance. themunicheye.comsciencedaily.com The presence of a diverse suite of AMPs within a single frog likely represents a strategy to combat a wide array of pathogens and to make it more difficult for any single pathogen to develop resistance to the entire arsenal. imrpress.comimrpress.com The discovery of a peptide in the Ngäbe-Buglé leopard frog that was predicted to be ancestral further supports the long-term co-evolutionary history between these frogs and their pathogens. frontiersin.org
Bacterial Resistance Mechanisms to AMPs
Bacteria have evolved a sophisticated array of defense mechanisms to counteract the effects of antimicrobial peptides (AMPs), ensuring their survival in hostile environments. These resistance strategies can be broadly categorized and are often multifaceted, involving modifications to the bacterial cell surface, the production of neutralizing proteins, and active removal of the peptides.
A primary strategy employed by bacteria is the alteration of their cell envelope. Many AMPs are cationic, attracted to the negatively charged bacterial surface. To counter this, bacteria can modify their surface structures to reduce this negative charge. For instance, in Gram-negative bacteria, the lipopolysaccharide (LPS) can be modified by the addition of positively charged molecules like phosphoethanolamine or aminoarabinose, a mechanism observed in species like Salmonella typhimurium and colistin-resistant Acinetobacter baumannii. mdpi.com Similarly, Gram-positive bacteria can modify their teichoic acids with D-alanine residues or alter membrane phospholipids (B1166683), such as through the action of the MprF protein in Staphylococcus aureus, which adds a cationic lysyl group to phosphatidylglycerol. nih.gov These modifications decrease the affinity of cationic AMPs for the bacterial membrane, thereby reducing their effectiveness.
Another significant resistance mechanism is the enzymatic degradation of AMPs. Bacteria can secrete proteases that specifically target and cleave these peptides, rendering them inactive. mdpi.comnih.gov These proteases belong to various classes, including serine proteases, metalloproteases, and cysteine proteases, and have been identified in numerous pathogenic bacteria. For example, the metalloprotease aureolysin produced by Staphylococcus aureus can degrade the human cathelicidin (B612621) LL-37.
Furthermore, bacteria can produce proteins that bind to and sequester AMPs, preventing them from reaching their target. These trapping mechanisms can involve surface-associated proteins or secreted molecules. For example, some bacteria can form a protective capsule or biofilm matrix that physically blocks AMPs from accessing the cell membrane. nih.govnih.gov
Efflux pumps represent another line of defense, actively transporting AMPs out of the bacterial cell. mdpi.comnih.gov These pumps, which are often involved in multidrug resistance, can recognize and expel a wide range of antimicrobial compounds, including AMPs. This mechanism reduces the intracellular concentration of the peptides, preventing them from reaching lethal levels.
Finally, some bacteria have developed mechanisms to modulate the host's expression of AMPs, although this is a less direct form of resistance. mdpi.com By interfering with host signaling pathways, bacteria can suppress the production of these crucial immune effectors.
Table 1: Bacterial Resistance Mechanisms to Antimicrobial Peptides
| Mechanism | Description | Examples of Bacterial Species |
|---|---|---|
| Cell Surface Modification | Alteration of the net surface charge to repel cationic AMPs. This includes modification of lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. | Salmonella typhimurium, Acinetobacter baumannii, Staphylococcus aureus mdpi.comnih.gov |
| Enzymatic Degradation | Secretion of proteases that cleave and inactivate AMPs. | Staphylococcus aureus (Aureolysin), Pseudomonas aeruginosa (Elastase) mdpi.com |
| Sequestration | Production of proteins or exopolysaccharides that bind to AMPs, preventing them from reaching their target. This can include biofilm formation. | General mechanism in biofilm-forming bacteria. nih.govnih.gov |
| Efflux Pumps | Active transport of AMPs out of the bacterial cell. | Escherichia coli, Pseudomonas aeruginosa mdpi.comnih.gov |
Evolutionary Strategies for Overcoming Resistance
The co-evolutionary arms race between hosts and pathogens has driven the development of sophisticated strategies by which AMPs can overcome bacterial resistance. nih.gov These strategies often involve the diversification of AMPs, the use of synergistic combinations, and the development of peptides with multiple modes of action, making it more difficult for bacteria to evolve effective resistance.
One of the key evolutionary strategies is the generation of a high diversity of AMPs within a single host. nih.govmdpi.com Amphibians, for instance, are known to produce a wide array of AMPs from different families in their skin secretions. nih.govyoutube.comnih.gov This diversity means that even if a bacterium develops resistance to one peptide, it may still be susceptible to others. The presence of multiple AMPs with different physicochemical properties and targets creates a complex challenge for bacteria to overcome simultaneously.
Synergistic interactions between different AMPs are another powerful strategy. nih.gov When used in combination, the total antimicrobial effect can be greater than the sum of the individual effects of the peptides. This synergy can hinder the development of resistance, as bacteria would need to evolve defenses against multiple peptides at once. Studies have shown that combinations of certain AMPs can be highly effective against resistant bacterial strains. nih.gov
Furthermore, many AMPs have evolved to have multiple mechanisms of action. nih.gov While membrane disruption is a common mode of action, some AMPs can also translocate across the membrane and interfere with intracellular processes such as DNA replication, protein synthesis, or enzyme activity. This multi-target approach makes it less likely that a single mutation in a bacterial gene will confer resistance.
The evolution of AMPs also involves structural modifications that can enhance their efficacy and reduce their susceptibility to bacterial resistance mechanisms. For example, modifications like amidation at the C-terminus can increase the peptide's stability against proteolytic degradation. The development of peptides with unique structural motifs, such as the disulfide-bridged hexapeptide segment found in some odorranains, can also contribute to their resilience against bacterial defenses. nih.gov
Finally, the concept of collateral sensitivity offers a promising avenue in the fight against resistance. This phenomenon occurs when the evolution of resistance to one antimicrobial agent leads to increased susceptibility to another. asm.orgfrontiersin.orgnih.gov Research has shown that some antibiotic-resistant bacteria exhibit collateral sensitivity to certain AMPs. nih.gov This suggests that AMPs could be used in rotation or combination with conventional antibiotics to slow down the evolution of resistance.
Table 2: Evolutionary Strategies of AMPs to Counteract Bacterial Resistance
| Strategy | Description | Example |
|---|---|---|
| AMP Diversity | Production of a wide variety of AMPs by a single host to present a complex challenge to bacteria. | Amphibian skin secretions containing multiple families of AMPs. nih.govyoutube.comnih.gov |
| Synergistic Combinations | The combined effect of multiple AMPs is greater than their individual effects, hindering resistance development. | Combinations of temporins have shown synergistic activity. nih.govnih.gov |
| Multiple Mechanisms of Action | AMPs that can disrupt the membrane and also interfere with intracellular targets. | Some AMPs can inhibit DNA/RNA synthesis after entering the bacterial cell. nih.gov |
| Structural Modifications | Alterations to the peptide structure, such as C-terminal amidation, to increase stability and efficacy. | C-terminal amidation is a common feature of many natural AMPs. |
| Exploiting Collateral Sensitivity | The evolution of resistance to one antimicrobial leads to increased susceptibility to another. | Antibiotic-resistant bacteria showing increased sensitivity to specific AMPs. asm.orgfrontiersin.orgnih.gov |
Advanced Research Methodologies and Experimental Models
Omics Approaches in Odorranain-H-RA5 Research
Omics technologies provide a comprehensive, high-throughput view of the biological molecules that constitute a cell, tissue, or organism. For a peptide precursor like Odorranain-H-RA5, which originates from the skin secretions of amphibians such as Odorrana andersonii, these approaches are critical for its discovery, characterization, and functional analysis. grafiati.compreprints.orgnih.govresearchgate.net
Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for identifying the genes that encode peptide precursors like Odorranain-H-RA5. By constructing a cDNA library from the skin of Odorrana andersonii, researchers can identify the nucleotide sequences that code for a wide array of bioactive peptides. nih.govmdpi.comnih.gov The "shotgun" cloning strategy, for instance, has been successfully employed to identify numerous antimicrobial peptide (AMP) precursors from the skin secretions of this frog species. mdpi.com
This methodology allows for the deduction of the full precursor sequence, which typically includes a signal peptide, an acidic spacer region, and the mature peptide sequence. mdpi.comnih.gov Analysis of the transcriptome can also reveal the diversity of peptide precursors and their expression levels under different conditions, such as in response to environmental stimuli or injury, providing insights into their physiological roles. tandfonline.com For example, studies on related frog species have shown that environmental factors can stimulate the transcription of antimicrobial peptides. tandfonline.com
Table 1: Illustrative Transcriptomic Data for a Hypothetical Odorranain Precursor
| Feature | Sequence/Value | Description |
| cDNA Clone ID | Oa-H-RA5-pre | Hypothetical clone identifier for the Odorranain-H-RA5 precursor from O. andersonii. |
| Full Precursor cDNA Sequence | agt...cga | The complete nucleotide sequence obtained from transcriptomic analysis. |
| Deduced Amino Acid Sequence | M...K | The full-length amino acid sequence of the precursor protein. |
| Signal Peptide | MKL...LSL | The N-terminal sequence that directs the precursor to the secretory pathway. |
| Mature Peptide | GLL...AKA | The final bioactive peptide sequence following post-translational modification. |
| Expression Level (Normalized Reads) | 150 | Relative abundance of the transcript in the skin tissue sample. |
Proteomics, the large-scale study of proteins, is essential for confirming the presence of the mature Odorranain-H-RA5 peptide and quantifying its abundance in the skin secretions of the host organism. acs.org Mass spectrometry-based proteomics is a cornerstone of this approach, allowing for the precise identification and quantification of peptides in complex biological mixtures. biorxiv.orgbiorxiv.org
In a typical proteomics workflow for amphibian skin secretions, the collected secretions are first separated using techniques like high-performance liquid chromatography (HPLC). The fractions are then analyzed by tandem mass spectrometry (MS/MS), which provides information on the mass and sequence of the peptides present. acs.orgresearchgate.net This peptidomic approach can confirm that the mature Odorranain-H-RA5 peptide is indeed processed from its precursor and secreted. acs.org Quantitative proteomics techniques can further be used to determine the concentration of the peptide, which is crucial for understanding its biological potency. biorxiv.org
Table 2: Example of Proteomic Identification of Odorranain-H-RA5
| Parameter | Value | Method |
| Peptide Identified | Odorranain-H-RA5 | Database Search |
| Measured Mass (Da) | 2450.8 | MALDI-TOF MS |
| Amino Acid Sequence | GLLSGILGAGKHIVCGLTGCAKA | MS/MS Sequencing |
| Post-translational Modifications | Intramolecular disulfide bridge | Inferred from mass shift |
| Relative Abundance | High | Label-free Quantification |
Metagenomics involves the study of genetic material recovered directly from environmental samples. In the context of Odorranain-H-RA5, which is an antimicrobial peptide, understanding the microbial community on the skin of the host frog is of significant interest. The skin microbiome of amphibians is considered a crucial part of their immune defense. frontiersin.orgfrontiersin.org
By using 16S rRNA gene amplicon sequencing, researchers can characterize the bacterial communities on the skin of Odorrana species. frontiersin.orgresearchgate.net This can reveal the types of bacteria that the frog is naturally exposed to and against which peptides like Odorranain-H-RA5 may be active. Studies have shown that the composition of the skin microbiome can vary between different body regions and that frogs harbor distinct microbial communities compared to their environment. frontiersin.orgbiorxiv.org Understanding this host-microbe interaction provides a crucial ecological context for the function of antimicrobial peptides.
Table 3: Representative Metagenomic Findings from Odorrana Frog Skin
| Phylum | Relative Abundance (%) | Putative Role |
| Proteobacteria | 45 | Diverse metabolic functions; some pathogenic species. |
| Bacteroidetes | 25 | Common in animal-associated microbial communities. |
| Actinobacteria | 15 | Known producers of antimicrobial compounds. |
| Firmicutes | 10 | Includes both beneficial and pathogenic bacteria. |
| Other | 5 | Minor phyla present in the skin microbiome. |
Advanced Spectroscopic and Imaging Techniques
To comprehend the mechanism of action of Odorranain-H-RA5 at a molecular and cellular level, advanced spectroscopic and imaging techniques are indispensable. These methods allow for the visualization of the peptide's interactions with its target structures, such as bacterial cell membranes.
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of biological structures at the nanoscale. nih.govspringernature.com Techniques like Stimulated Emission Depletion (STED) microscopy can be used to study the interaction of antimicrobial peptides with bacterial cells in real-time. nih.govresearchgate.net
For a peptide like Odorranain-H-RA5, super-resolution microscopy could be employed to visualize its localization within bacterial cells or its effect on the structure of the bacterial cell wall and membrane. nih.govnih.govresearchgate.net For instance, studies on other antimicrobial peptides have used STED microscopy to show that the peptides can be internalized by host immune cells and directly interact with intracellular pathogens. nih.govresearchgate.net This level of detail is crucial for understanding the precise mechanism by which the peptide exerts its antimicrobial activity. pnas.org
Table 4: Potential Applications of Super-Resolution Microscopy in Odorranain-H-RA5 Research
| Technique | Application | Expected Outcome |
| STED Microscopy | Localization of fluorescently-labeled Odorranain-H-RA5 in bacteria. | Visualization of peptide accumulation at the bacterial membrane or within the cytoplasm. |
| STORM/PALM | Imaging of peptide-induced changes in bacterial membrane protein clustering. | Nanoscale mapping of membrane protein reorganization upon peptide binding. |
| SIM | Real-time imaging of bacterial cell morphology changes. | Dynamic visualization of blebbing, filamentation, or lysis in response to the peptide. |
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanometer scale. ucl.ac.uk It is particularly well-suited for studying the interactions of antimicrobial peptides with lipid bilayers, which mimic bacterial cell membranes. nih.govmdpi.comnih.gov AFM can be operated in liquid environments, allowing for the real-time observation of how peptides like Odorranain-H-RA5 disrupt model membranes. ucl.ac.uknih.gov
AFM studies on other antimicrobial peptides have revealed various mechanisms of membrane disruption, including the formation of pores, the thinning of the bilayer, and the complete lysis of the membrane. mdpi.comnih.gov By imaging a supported lipid bilayer before and after the addition of Odorranain-H-RA5, researchers could directly visualize the peptide's effect on membrane integrity. The resulting topographical images provide quantitative data on the size and depth of any induced defects. nih.gov
Table 5: Illustrative AFM Data on Peptide-Induced Membrane Disruption
| Parameter | Control (No Peptide) | With Odorranain-H-RA5 (Hypothetical) | Description |
| Surface Roughness (RMS) | 0.2 nm | 1.5 nm | Increased roughness indicates significant disruption of the smooth bilayer surface. |
| Defect Depth | N/A | ~4-5 nm | Depth of pores or thinning regions, corresponding to the thickness of the lipid bilayer. |
| Defect Diameter | N/A | 20-100 nm | The lateral size of the pores formed by the peptide in the membrane. |
| Membrane Remodeling | Stable bilayer | Pore formation, membrane thinning | The observed mechanism of action of the peptide on the model membrane. |
Computational Approaches in Peptide Research
The study of peptides, such as the Odorranain-H-RA5 peptide precursor, has been significantly advanced by the integration of computational methodologies. These approaches allow for the investigation of peptide structure, function, and interactions at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations have emerged as a powerful tool to elucidate the intricate interactions between peptides and biological membranes. nih.gov These simulations provide an atomistic-level view of how antimicrobial peptides (AMPs), a class to which many frog-derived peptides belong, engage with and disrupt bacterial cell membranes, a key aspect of their mechanism of action. nih.govnih.gov The insights gained from MD simulations are crucial for understanding the selectivity and potency of novel peptide candidates.
The process of simulating peptide-membrane interactions typically involves several key steps. Initially, a model system is constructed, comprising the peptide of interest and a lipid bilayer that mimics the target bacterial or mammalian membrane. mdpi.com The system is then solvated and subjected to energy minimization to remove any unfavorable contacts. nih.gov Following this, the system is equilibrated under controlled temperature and pressure to achieve a stable state. mdpi.com Finally, production runs are performed to generate trajectories that describe the dynamic behavior of the peptide and membrane over time. mdpi.com
From these simulations, a wealth of data can be extracted to characterize the peptide-membrane interaction. This includes the potential of mean force (PMF), which quantifies the energy landscape of the peptide as it moves across the membrane, and can help identify the primary energy barriers to translocation. nih.gov Other important parameters include the analysis of pore formation, membrane thinning, and the specific molecular interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding and insertion process. nih.govnih.gov
Table 1: Representative Data from Molecular Dynamics Simulations of a Hypothetical Peptide-Membrane System
| Simulation Parameter | Value | Description |
| Simulation Time | 500 ns | The total duration of the production run MD simulation. |
| Membrane Model | POPE:POPG (3:1) | A model representing a Gram-negative bacterial inner membrane. |
| Peptide Concentration | Single peptide | A single peptide molecule was simulated to observe its initial interaction with the membrane. |
| Free Energy of Binding | -15 kcal/mol | The calculated free energy change upon the peptide binding to the membrane surface. |
| Depth of Insertion | 20 Å | The average depth to which the peptide inserts into the lipid bilayer. |
| Pore Formation | Transient water pores | The simulation revealed the formation of temporary water channels through the membrane. |
De Novo Peptide Design Algorithms
De novo peptide design represents a rational approach to creating novel peptides with desired properties, such as enhanced antimicrobial activity and reduced toxicity. nih.govresearchgate.net These design strategies often leverage computational algorithms to generate and screen vast numbers of potential peptide sequences, identifying candidates with optimal characteristics for further experimental validation. mdpi.com
Algorithms for de novo peptide design can vary in their complexity. Some may employ template-based approaches, where existing peptide structures are used as a scaffold for modification. rsc.org Others utilize more sophisticated methods, such as generative adversarial networks (GANs), which can learn the patterns of real AMPs to generate entirely new sequences with similar properties. mdpi.com The designed peptides are then evaluated in silico for various parameters, including their predicted secondary structure, hydrophobicity, and potential for membrane disruption. mdpi.com
The ultimate goal of de novo design is to develop peptides that are not only potent but also selective for bacterial membranes over host cells, thereby minimizing toxicity. nih.gov This often involves a careful balance of charge, hydrophobicity, and structural features to achieve the desired therapeutic index.
Table 2: Key Physicochemical Parameters for a Hypothetically Designed Antimicrobial Peptide
| Parameter | Value | Significance |
| Sequence | KKVWKKVKKWVK | An example of a short, cationic, and amphipathic peptide sequence. |
| Net Charge at pH 7.4 | +6 | A high positive charge promotes interaction with anionic bacterial membranes. |
| Hydrophobicity (H) | 0.5 | A measure of the overall hydrophobicity of the peptide. |
| Hydrophobic Moment (µH) | 0.8 | Indicates the degree of amphipathicity, with higher values suggesting a well-defined separation of hydrophobic and hydrophilic faces. |
| Predicted Secondary Structure | α-helical | The predicted conformation of the peptide, which is often important for its function. |
Future Research Directions for Odorranain H Ra5 Peptide Precursor
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
A foundational area of future research will be to delineate the complete biosynthetic pathway of the Odorranain-H-RA5 peptide precursor. In amphibians, antimicrobial peptides are synthesized as larger prepropeptides which then undergo a series of post-translational modifications to yield the mature, active peptide. This process typically involves a signal peptide, an acidic pro-region, and the C-terminal domain containing the sequence of the mature peptide. researchgate.net
Future studies should aim to clone the full-length cDNA encoding the Odorranain-H-RA5 precursor from the skin of the source Odorrana species. This will not only reveal the primary amino acid sequence of the precursor but also provide insights into the conserved signal and pro-peptide regions. Understanding the specific proteases responsible for the cleavage of the precursor to release the mature Odorranain-H-RA5 peptide is another critical step.
Furthermore, investigating the regulatory networks that control the expression of the gene encoding Odorranain-H-RA5 is paramount. Research should focus on identifying the molecular signals, such as pathogen-associated molecular patterns (PAMPs) or inflammatory cytokines, that trigger the upregulation of its transcription and translation. This will provide a clearer picture of how the host frog modulates the production of this specific peptide in response to environmental or pathogenic challenges.
Investigation of Non-Antimicrobial Biological Roles
While the Odorranain family is primarily characterized by its antimicrobial properties, it is increasingly recognized that many amphibian skin peptides possess multiple biological functions. Therefore, a significant avenue for future research is the investigation of potential non-antimicrobial roles of the Odorranain-H-RA5 precursor or its processed products.
These secondary functions could include roles in wound healing, immunomodulation, or as neurotransmitters or hormones. For instance, some peptides isolated from Odorrana grahami have demonstrated a strong capacity to promote wound closure. nih.gov Research should explore whether Odorranain-H-RA5 or its derivatives can stimulate cell migration and proliferation, key processes in tissue regeneration. Additionally, its potential to modulate the host's immune response, for example by influencing cytokine release or immune cell trafficking, warrants thorough investigation.
Development of Odorranain-H-RA5 as a Research Tool or Probe
Should Odorranain-H-RA5 be found to possess unique and potent biological activities, it could be developed into a valuable research tool. If it exhibits high specificity for a particular microbial target or host receptor, it could be engineered as a molecular probe to study specific biological processes.
For example, if the mature peptide derived from the Odorranain-H-RA5 precursor demonstrates a novel mechanism of antimicrobial action, it could serve as a template for the design of new antibiotic drugs. Structure-activity relationship studies would be essential to identify the key amino acid residues responsible for its biological activity, allowing for the synthesis of more potent and selective analogs.
Deeper Understanding of Host-Peptide Interactions in Amphibian Immunity
The skin is a critical first line of defense for amphibians, and the peptides secreted onto its surface are key components of their innate immune system. mdpi.com A deeper understanding of the interactions between the Odorranain-H-RA5 peptide and the host's own cells and tissues is crucial.
Exploration of Ecological Significance and Environmental Factors Influencing Expression
The production of antimicrobial peptides in amphibian skin is not static and can be influenced by a variety of ecological and environmental factors. Future research should explore the ecological significance of the this compound and the environmental cues that modulate its expression.
This could involve studying the prevalence and expression levels of the Odorranain-H-RA5 gene in different populations of the source Odorrana species that are exposed to varying levels of pathogen pressure. For example, populations in habitats with a high prevalence of fungal pathogens like Batrachochytrium dendrobatidis, a major driver of global amphibian declines, may exhibit different expression patterns of this peptide. mdpi.comnih.gov
Q & A
Q. What are the structural characteristics of the Odorranain-H-RA5 peptide precursor, and how are they determined experimentally?
- Methodology : Structural analysis typically involves high-resolution mass spectrometry (HR-MS) to determine molecular weight and post-translational modifications. Genome mining (e.g., identifying biosynthetic gene clusters) and tandem MS/MS fragmentation are used to elucidate core peptide sequences and leader peptide regions. Comparative alignment with homologous precursors (e.g., thiopeptides like berninamycin A) can highlight conserved motifs .
- Key Considerations : Ensure precursor mass tolerance is optimized (e.g., ≤10 ppm) to minimize false identifications. Use databases like UniProt or specialized tools (e.g., AntiSMASH) for gene cluster annotation .
Q. What methodologies are employed to isolate and purify Odorranain-H-RA5 from natural sources?
- Methodology : Isolation involves tissue homogenization (e.g., frog skin secretions), followed by liquid chromatography (LC) techniques such as reverse-phase HPLC. Stability during purification requires strict pH control (e.g., pH 7.4 buffers) and low-temperature storage to prevent degradation .
- Validation : Confirm purity via SDS-PAGE and MALDI-TOF MS. Include negative controls (e.g., solvent-only fractions) to rule out contamination .
Advanced Research Questions
Q. How can researchers design robust experiments to investigate the bioactivity of Odorranain-H-RA5 in antimicrobial assays?
- Framework : Apply the PICOT framework:
- P opulation: Bacterial strains (e.g., Gram-positive vs. Gram-negative).
- I ntervention: Dose-response curves of Odorranain-H-RA5.
- C omparison: Positive controls (e.g., commercial antibiotics).
- O utcome: Minimum inhibitory concentration (MIC).
- T ime: Exposure duration (e.g., 24 hrs) .
Q. How should researchers address contradictions in bioactivity data across studies (e.g., variable MIC values)?
- Analysis : Conduct meta-analyses to identify confounding variables (e.g., bacterial strain variability, peptide purity). Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Reference FINER criteria to evaluate study feasibility and relevance .
- Troubleshooting : Validate peptide integrity via HR-MS pre-assay. Standardize assay conditions (e.g., broth medium, inoculum size) .
Q. What strategies improve the identification of post-translational modifications (PTMs) in Odorranain-H-RA5 using mass spectrometry?
- Workflow :
Data Acquisition : Use collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) for PTM-sensitive fragmentation.
Database Search : Employ open-search algorithms (e.g., Byonic) to detect unexpected modifications.
Validation : Compare spectral matches against synthetic analogues or isotopic labeling .
- Pitfalls : Narrow precursor mass windows (e.g., <5 ppm) may exclude valid PTM candidates. Use wide windows (≤20 ppm) with post-search filtering to balance sensitivity and specificity .
Methodological Challenges and Solutions
Q. What are the limitations of current genome-mining tools in predicting Odorranain-H-RA5 biosynthesis, and how can they be mitigated?
- Limitations : Tools like AntiSMASH may overlook non-ribosomal peptide synthetase (NRPS) or hybrid clusters.
- Solutions : Combine homology-based searches (BLASTp) with manual curation of conserved domains (e.g., leader peptide cleavage sites). Validate predictions via heterologous expression in model hosts (e.g., Streptomyces) .
Q. How can researchers ensure reproducibility in peptide quantification across independent studies?
- Standardization : Use absolute quantification (AQUA) peptides with stable isotope labels. Calibrate instruments with reference standards (e.g., NIST SRM 8327).
- Reporting : Adhere to MIAPE guidelines for metadata transparency, including LC gradient details and ionization parameters .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in Odorranain-H-RA5 toxicity studies?
- Methods : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals. Use tools like GraphPad Prism for robust curve fitting .
- Ethical Considerations : Apply FINER criteria to ensure ethical alignment, particularly in animal or human cell line studies .
Q. How should researchers present conflicting data on species-specific reactivity of Odorranain-H-RA5?
- Framework : Differentiate between intrinsic peptide properties (e.g., sequence divergence) and experimental variables (e.g., assay sensitivity). Use heatmaps or comparative tables to visualize cross-species efficacy .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
